3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
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Overview
Description
3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C4H6N4O2S and a molecular weight of 174.18 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one sulfur atom
Scientific Research Applications
3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In medicine, it may be explored for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties . Additionally, this compound can be used in industrial applications, such as the development of new materials and catalysts.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
Preparation Methods
The synthesis of 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a propanoic acid derivative with a tetrazole precursor in the presence of a suitable catalyst . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides.
Mechanism of Action
The mechanism of action of 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The sulfur atom in the compound may also play a role in its reactivity and interaction with biological molecules. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s mechanism of action.
Comparison with Similar Compounds
3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can be compared with other similar compounds, such as N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide . While both compounds contain the tetrazole ring, they differ in their substituents and overall structure. The unique features of this compound, such as the presence of the propanoic acid moiety, contribute to its distinct chemical and biological properties. Other similar compounds include various tetrazole derivatives that share the tetrazole ring but differ in their functional groups and applications .
Properties
IUPAC Name |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c9-3(10)1-2-8-4(11)5-6-7-8/h1-2H2,(H,9,10)(H,5,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZLVXLDRQUFHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=S)N=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499074 |
Source
|
Record name | 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61197-34-0 |
Source
|
Record name | 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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